molecular formula C14H13NO2 B12527224 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester CAS No. 864755-93-1

6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester

Cat. No.: B12527224
CAS No.: 864755-93-1
M. Wt: 227.26 g/mol
InChI Key: ZPKFYXVNJZQHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group attached to a hexynoic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester typically involves the reaction of 3-cyanophenylacetylene with hex-5-ynoic acid methyl ester under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors. The cyanophenyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
  • 6-(3-Methoxyphenyl)-hex-5-ynoic Acid Methyl Ester
  • 6-(3-Nitrophenyl)-hex-5-ynoic Acid Methyl Ester

Uniqueness

6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is unique due to the presence of the cyanophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and interactions in various chemical and biological contexts .

Properties

CAS No.

864755-93-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 6-(3-cyanophenyl)hex-5-ynoate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)9-4-2-3-6-12-7-5-8-13(10-12)11-15/h5,7-8,10H,2,4,9H2,1H3

InChI Key

ZPKFYXVNJZQHLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CC1=CC(=CC=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.